![molecular formula C11H11ClN2S B2959873 4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 610279-55-5](/img/structure/B2959873.png)
4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a chemical compound with the linear formula C11H11ClN2S . It’s a part of the thienopyrimidine family, which has been evaluated pharmacologically for various activities .
Synthesis Analysis
The synthesis of 4-substituted-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine derivatives, which includes “4-Chloro-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine”, involves a displacement reaction between various amines and 4-chloro-5,6,7,8-tetrahydro1-benzothieno[2,3-d]pyrimidine .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is represented by the SMILES stringClC1=NC(C)=NC(S2)=C1C3=C2CCCC3
. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Chloro-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” include a displacement reaction between various amines and 4-chloro-5,6,7,8-tetrahydro1-benzothieno[2,3-d]pyrimidine .Scientific Research Applications
Synthesis and Antifungal Activities
4-Chlorothieno[2,3-d]pyrimidines exhibit notable antifungal activities against various plant pathogens, demonstrating their potential in agricultural applications. This class of compounds has been synthesized through chlorination and nucleophilic substitution reactions, showcasing a diverse range of chemical modifications for enhanced biological efficacy. Notably, their preventive effects against Rice blast, Sheath blight, and Cucumber powdery mildew highlight their potential as agricultural fungicides (Konno et al., 1989).
Heterocyclic Chemistry and New Synthetic Pathways
Research in heterocyclic chemistry has led to the synthesis of various 4-chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine derivatives, which serve as key intermediates for the development of new pharmacological agents. These compounds are synthesized through alkylation reactions, demonstrating versatility in the creation of novel heterocyclic compounds with potential therapeutic applications (Yamaguchi & Ishikawa, 1982).
Antitumor Activity
The compound this compound and its derivatives have been investigated for their antitumor activities. Specifically, derivatives like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have shown potent inhibitory effects against mammalian dihydrofolate reductase, demonstrating significant activity against specific cancer models such as the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Microwave-Assisted Synthesis of Derivatives
The microwave-assisted synthesis of tetrahydrobenzo[b]thiophene derivatives, including tetrahydrobenzothienopyrimidine derivatives, has been explored as a rapid and efficient method for producing these compounds. This approach highlights the role of this compound in facilitating the development of novel compounds with potential applications in medicinal chemistry and drug discovery (Abdalha et al., 2011).
Structural Analysis and Molecular Interactions
Studies on 1,2,4-triazole derivatives of this compound have provided insights into their molecular structure, showcasing nearly planar conformations and the presence of N-H...N hydrogen bonds. These structural analyses contribute to understanding the molecular interactions and potential biological activities of these compounds (Velavan et al., 1997).
Mechanism of Action
- Inhibition of CDK2 : 4-Chloro-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine binds to the ATP-binding pocket of CDK2.
- Antiproliferative Effects : By inhibiting CDK2, 4-Chloro-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine suppresses cell proliferation.
Mode of Action
Result of Action
properties
IUPAC Name |
4-chloro-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-6-2-3-8-7(4-6)9-10(12)13-5-14-11(9)15-8/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSOGQKYROBHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(S2)N=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.